molecular formula C23H20N4O3 B10863978 Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate CAS No. 884058-06-4

Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B10863978
CAS No.: 884058-06-4
M. Wt: 400.4 g/mol
InChI Key: UJJUYFIOHUZSAX-UHFFFAOYSA-N
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Description

Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method involves the condensation of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst. For instance, a reusable weakly basic ionic liquid, 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate, can be used as a catalyst under solvent-free conditions at room temperature . This method offers advantages such as good yields, short reaction times, and a simple work-up procedure.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying biological pathways and mechanisms.

    Medicine: Its antitumor activity is of particular interest in cancer research.

    Industry: The compound’s unique structure and reactivity make it useful in developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with biological targets. The cyano group and pyrano[2,3-c]pyrazole core play crucial roles in its biological activity. The compound can interact with nucleophilic centers in tumor cells, leading to inhibition of cell growth and proliferation . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is unique due to its specific substitution pattern on the pyrano[2,3-c]pyrazole core. The presence of the 2,4-dimethylphenyl group and the benzoate ester enhances its biological activity and makes it a valuable compound for further research and development.

Properties

CAS No.

884058-06-4

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C23H20N4O3/c1-12-4-9-16(13(2)10-12)20-19-18(14-5-7-15(8-6-14)23(28)29-3)17(11-24)21(25)30-22(19)27-26-20/h4-10,18H,25H2,1-3H3,(H,26,27)

InChI Key

UJJUYFIOHUZSAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

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